molecular formula C14H11FN2O4 B5853899 N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide

N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No. B5853899
M. Wt: 290.25 g/mol
InChI Key: GUNWITZTNMZRDB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide, also known as FN1, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of nitroaromatic compounds and has been used in various studies to investigate its potential applications in different fields.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide is complex and not fully understood. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit viral replication by interfering with the viral life cycle. This compound has been shown to have a good safety profile and low toxicity in animal models.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. It has been shown to have potent anti-inflammatory, anticancer, and antiviral properties. This compound has a good safety profile and low toxicity in animal models. However, there are also some limitations to the use of this compound in lab experiments. It has limited solubility in water, which can affect its bioavailability. This compound also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another potential direction is the development of novel derivatives of this compound with improved pharmacological properties. This compound can also be used as a lead compound for the development of new drugs for the treatment of various diseases, including cancer and viral infections. The mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects. The potential use of this compound in combination therapy with other drugs can also be explored to enhance its effectiveness.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide involves the reaction between 4-fluoroaniline and 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields this compound as a yellow crystalline solid with a high purity level. The synthesis method is relatively simple and has been optimized to produce high yields of this compound.

Scientific Research Applications

N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess potent anti-inflammatory, anticancer, and antiviral properties. This compound has been used as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer and viral infections.

properties

IUPAC Name

N-(4-fluorophenyl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-13-7-2-9(8-12(13)17(19)20)14(18)16-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNWITZTNMZRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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